3-Amino-3-ethylpentanoic acid
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Overview
Description
3-Amino-3-ethylpentanoic acid is a branched-chain amino acid with the molecular formula C7H15NO2. This compound is characterized by the presence of an amino group (-NH2) and a carboxyl group (-COOH) attached to a pentane backbone with an ethyl substituent at the third carbon. It is a structural derivative of 3-methylpentanoic acid, where the methyl group is replaced by an ethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-3-ethylpentanoic acid can be achieved through various methods. One common approach involves the use of ammonia-lyases, which catalyze the formation of α,β-unsaturated compounds by eliminating ammonia. This method is particularly useful for the stereoselective preparation of unnatural amino acids .
Industrial Production Methods: Industrial production of this compound often involves the use of bulk manufacturing processes. Companies like ChemScene provide this compound in bulk quantities, ensuring high purity and consistency .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-3-ethylpentanoic acid undergoes various chemical reactions typical of amino acids, including:
Oxidation: The amino group can be oxidized to form corresponding oxoacids.
Reduction: The carboxyl group can be reduced to form alcohols.
Substitution: The amino group can participate in substitution reactions to form derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like acyl chlorides and anhydrides are used for acylation reactions.
Major Products:
Oxidation: Formation of oxoacids.
Reduction: Formation of alcohols.
Substitution: Formation of acylated derivatives.
Scientific Research Applications
3-Amino-3-ethylpentanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic applications due to its structural similarity to other bioactive amino acids.
Industry: Utilized in the production of specialized chemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of 3-Amino-3-ethylpentanoic acid involves its interaction with various molecular targets and pathways. As an amino acid, it can participate in protein synthesis and metabolic processes. Its specific effects depend on the enzymes and receptors it interacts with, which can vary based on the biological context .
Comparison with Similar Compounds
2-Amino-3-methylpentanoic acid: A branched-chain amino acid with a methyl group instead of an ethyl group.
3-Amino-3-methylbutanoic acid: Another similar compound with a shorter carbon chain.
Uniqueness: 3-Amino-3-ethylpentanoic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of the ethyl group at the third carbon differentiates it from other similar amino acids and influences its reactivity and interactions .
Properties
IUPAC Name |
3-amino-3-ethylpentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-3-7(8,4-2)5-6(9)10/h3-5,8H2,1-2H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVPIQIILEQCYTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(CC(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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